

An In-depth Technical Guide on PEAQX (NVP-AAM077)

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Compound of Interest

Compound Name: *Nvp-aam077*

Cat. No.: *B10814437*

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Introduction

PEAQX, also known as **NVP-AAM077**, is a synthetic molecule belonging to the quinoxalinedione class of compounds.[1] It functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system involved in excitatory synaptic transmission.[2][3][4] PEAQX exhibits a notable preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][4][5] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, effects on intracellular signaling pathways, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The affinity and potency of PEAQX have been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity (K_i) and Potency (IC_{50}) of PEAQX at NMDA Receptor Subtypes

Receptor Subunit Composition	Assay Type	Species	K _i (nM)	IC ₅₀ (nM)	Fold Selectivity (GluN2A vs. GluN2B)
hGluN1A/hGluN2A	Two-electrode voltage clamp	Human	-	270[6]	~110-fold
hGluN1A/hGluN2B	Two-electrode voltage clamp	Human	-	29,600[6]	
rGluN1/rGluN2A	Schild analysis from TEVC	Rat	7.3 ± 0.5	-	~11-fold[1]
rGluN1/rGluN2B	Schild analysis from TEVC	Rat	79 ± 5	-	
GluN1/GluN2A	Not Specified	Not Specified	52 (for ST3, an improved analog)[7][8]	31[7][9]	~5-15 fold[7][10][11]
GluN1/GluN2B	Not Specified	Not Specified	782 (for ST3, an improved analog)[7][8]	215[7][9]	

Note: Initial reports suggested a higher selectivity (~100-fold), while subsequent studies have indicated a more modest but significant preference for the GluN2A subunit.[5][10][11]

Table 2: In Vivo Efficacy of PEAQX

Model	Species	Endpoint	Route of Administration	ED ₅₀
Maximal Electroshock (MES) Seizures	Mouse	Inhibition of seizures	Not Specified	23 mg/kg[12]
Pentylentetrazol (PTZ)-induced Seizures	Rat (P12, P18, P25)	Suppression of generalized seizures	s.c.	Dose-dependent suppression at 5, 10, and 20 mg/kg[13][14]
Forced Swim Test	Mouse	Antidepressant-like effects (reduced immobility)	i.p.	Effective at 10 and 20 mg/kg[15]

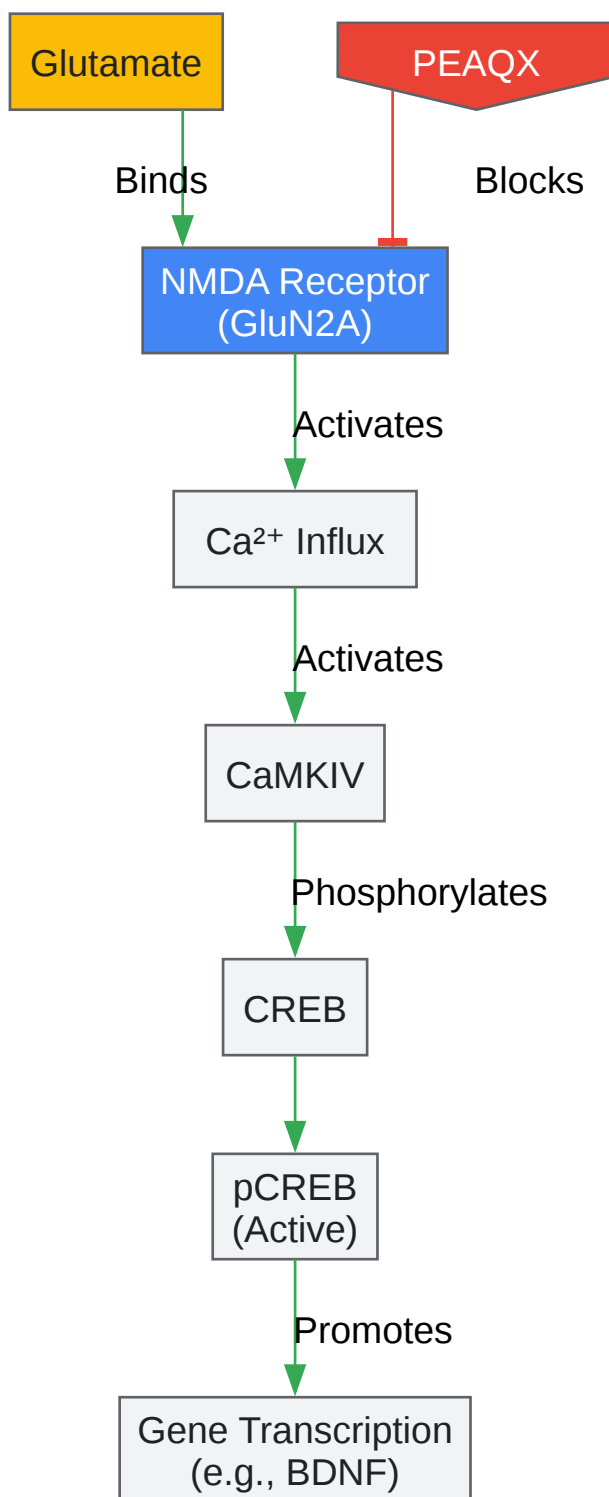
Core Mechanism of Action and Signaling Pathways

PEAQX functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] Unlike non-competitive antagonists that block the ion channel, PEAQX directly competes with the endogenous agonist, glutamate.[2] This reversible binding prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[2][4] Crystallographic studies have revealed a unique binding mode where the bromophenyl group of PEAQX extends into a pocket at the interface between the GluN1 and GluN2A subunits, contributing to its affinity and selectivity.[11][16][17]

By blocking NMDA receptor-mediated calcium influx, PEAQX significantly modulates downstream intracellular signaling cascades crucial for neuronal function, survival, and plasticity.[2]

Inhibition of CREB Signaling Pathway

Activation of synaptic NMDA receptors is a primary driver of cAMP response element-binding protein (CREB) phosphorylation, which is essential for long-term potentiation and neuronal survival.[2] By blocking this initial calcium signal, PEAQX can inhibit the activation of the CREB signaling pathway, potentially reducing the expression of pro-survival factors like brain-derived neurotrophic factor (BDNF).[2][6]

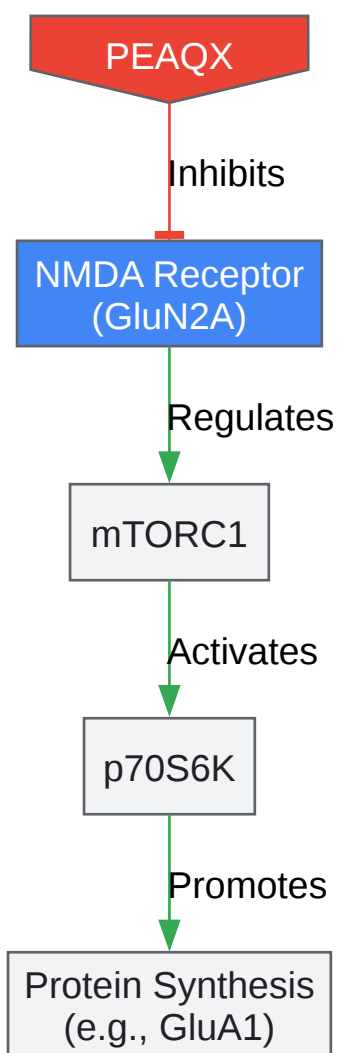


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Caption: Inhibition of the NMDA Receptor-CREB Signaling Pathway by PEAQX.

Modulation of Akt/GSK-3 β and mTOR Signaling Pathways

NMDA receptor hypofunction, which can be induced by antagonists like PEAQX, has been shown to decrease the phosphorylation of Akt and glycogen synthase kinase-3 β (GSK-3 β).^[2] This leads to increased GSK-3 β activity, which can promote apoptotic pathways.^[2] Conversely, the rapid antidepressant-like effects of PEAQX have been associated with an increase in mammalian target of rapamycin (mTOR) signaling in the medial prefrontal cortex, leading to the synthesis of proteins relevant to synaptic plasticity.^{[1][15]}

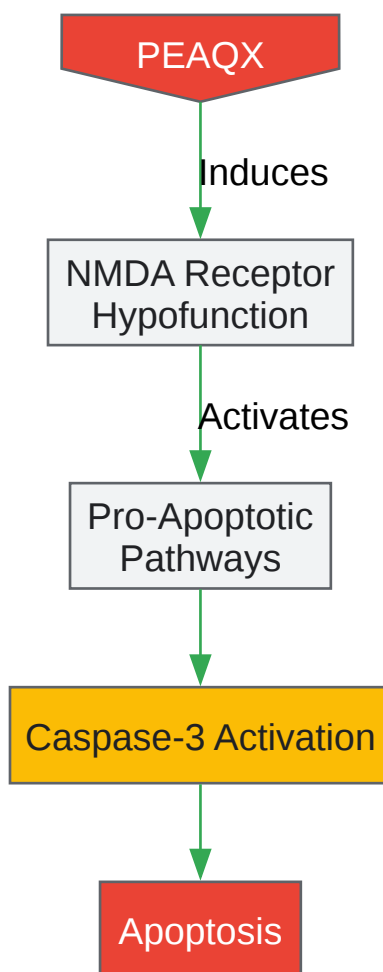


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Caption: Simplified mTOR signaling pathway modulated by PEAQX.

Induction of Apoptosis via Caspase-3

In some contexts, such as in cortical striatal slice cultures, PEAQX can promote the activation of caspase-3 and induce cell apoptosis.[6] This effect is dose-dependent and has been observed both in vitro and in vivo.[6] For instance, subcutaneous administration in rats resulted in an 8-fold increase in caspase-3 activity in the striatum at a dose of 20 mg/kg.[6]



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Caption: PEAQX-induced activation of the Caspase-3 apoptotic pathway.

Experimental Protocols

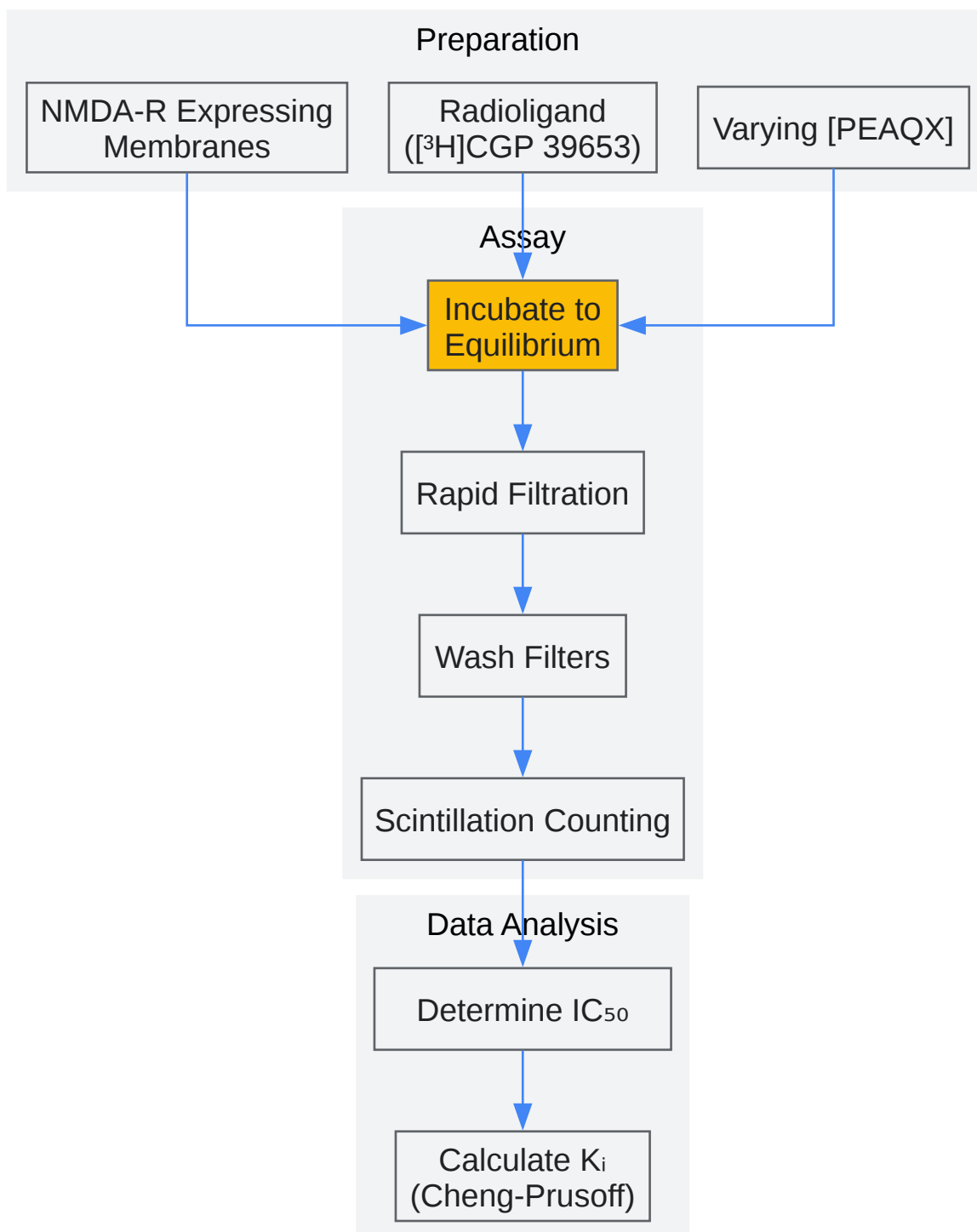
The characterization of PEAQX relies on several key experimental methodologies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of PEAQX for the NMDA receptor.[1]

- Objective: To determine the equilibrium dissociation constant (K_i) of the test compound.[7]
- Materials:
 - Cell membranes expressing the NMDA receptor subtype of interest (e.g., from HEK293 cells or rat cortical membranes).[1][7]
 - Radioligand specific for the glutamate binding site (e.g., [3 H]CGP 39653).[1][2]
 - PEAQX stock solution.[1]
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][7]
 - Non-specific binding control (e.g., 1 mM L-glutamate).[1]
 - Glass fiber filters, filtration manifold, and scintillation counter.[1][2]
- Procedure:
 - Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of PEAQX.[2]
 - Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).[2]
 - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[1][2]
 - Wash the filters with ice-cold buffer.[1][2]
 - Quantify the radioactivity on the filters using a scintillation counter.[1][2]
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.[1]
 - Plot the percentage of specific binding against the logarithm of the PEAQX concentration.
[1]

- Fit the data to a one-site competition curve to determine the IC_{50} value.[1]
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_D))$, where $[L]$ is the radioligand concentration and K_D is its dissociation constant.[1][7]



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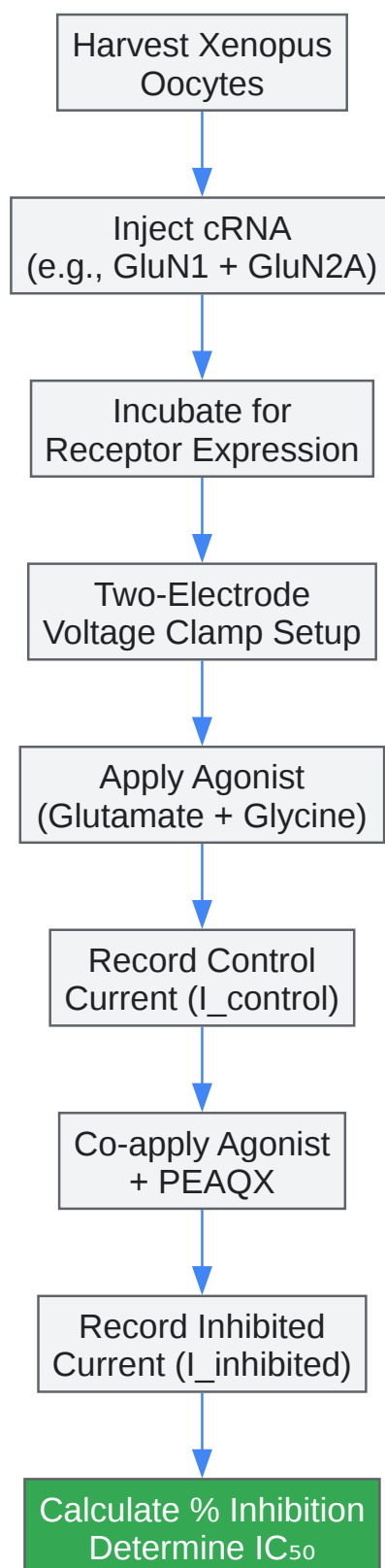
Caption: Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage-Clamp (TEVC) in *Xenopus* Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels and determining the potency and selectivity of compounds like PEAQX.^[5]

- Objective: To determine the IC₅₀ of PEAQX at specific NMDA receptor subunit combinations.^[7]
- Materials:
 - *Xenopus laevis* oocytes.^{[1][5]}
 - cRNA for GluN1 and various GluN2 subunits (e.g., GluN2A, GluN2B).^{[1][5]}
 - Recording solution and agonist solution (glutamate and glycine).^[1]
 - Two-electrode voltage clamp amplifier and data acquisition system.^[1]
- Procedure:
 - Oocyte Preparation: Harvest and defolliculate *Xenopus* oocytes.^{[1][5]}
 - cRNA Injection: Inject oocytes with cRNA encoding the specific NMDA receptor subunits of interest. Incubate for several days to allow receptor expression.^[5]
 - Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential (e.g., at -70 mV).^[9]
 - Agonist and Antagonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.^[5] Repeat the measurement in the presence of various concentrations of PEAQX.^{[5][9]}
- Data Analysis:

- Measure the peak inward current at each PEAQX concentration.[9]
- Plot the percentage of current inhibition against the antagonist concentration to determine the IC_{50} value.[7]
- Perform a Schild analysis to determine the equilibrium dissociation constant (K_i) and the nature of the antagonism.[9]



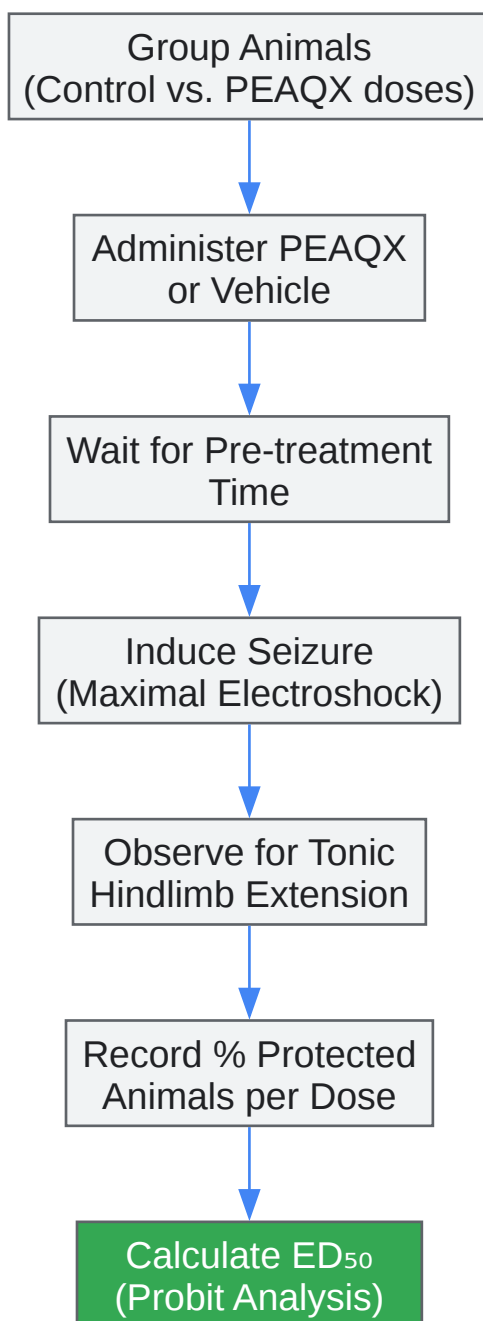
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Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Maximal Electroshock (MES) Test

This in vivo assay is used to evaluate the anticonvulsant activity of compounds.[2]

- Objective: To determine the dose of PEAQX that protects 50% of animals from MES-induced seizures (ED_{50}).[2]
- Materials:
 - Male mice or rats.[2]
 - Electroconvulsive shock apparatus with corneal electrodes.[2]
 - PEAQX and vehicle solution.[2]
- Procedure:
 - Administer PEAQX or vehicle to groups of animals at various doses (e.g., intraperitoneally).[2]
 - After a predetermined time, deliver a supramaximal electrical stimulus via corneal electrodes.[2]
 - Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[2]
- Data Analysis:
 - The absence of the tonic hindlimb extension is considered protection.[2]
 - Calculate the percentage of protected animals at each dose.[2]
 - Determine the ED_{50} value using probit analysis.[2]



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Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

PEAQX (**NVP-AAM077**) is a well-characterized competitive NMDA receptor antagonist with a moderate but significant degree of selectivity for GluN2A-containing receptors.[2][7] Its mechanism of action, centered on the inhibition of glutamate binding and subsequent calcium

influx, has profound implications for modulating synaptic plasticity, neuronal survival, and excitability.[2] The compound has demonstrated in vivo efficacy as an anticonvulsant and shows potential as an antidepressant.[13][15][18] The detailed understanding of its interaction with the NMDA receptor and its downstream signaling effects makes PEAQX an invaluable pharmacological tool for investigating the specific roles of GluN2A-containing NMDA receptors in both physiological and pathological processes in the central nervous system.

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